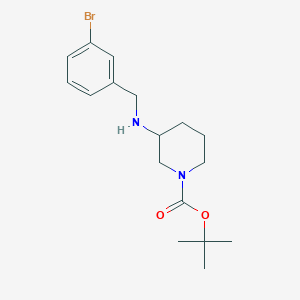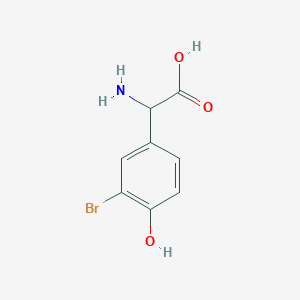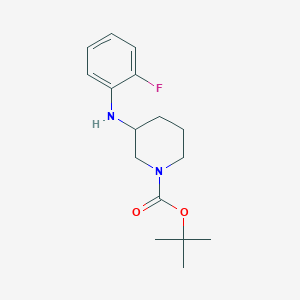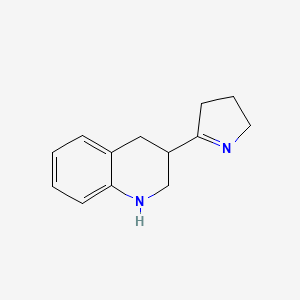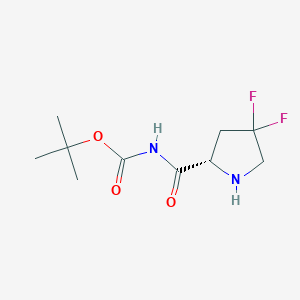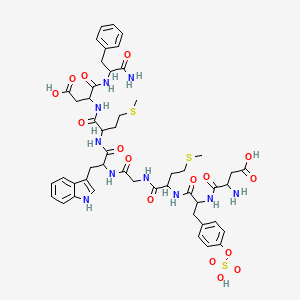
H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide is a synthetic peptide composed of ten amino acids. This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability. The sulfonation of tyrosine adds a unique functional group that can affect the peptide’s solubility and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Aspartic acid) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Sulfonation: The tyrosine residue is sulfonated using a sulfonation reagent such as sulfur trioxide-pyridine complex.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfonated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified tyrosine derivatives.
Aplicaciones Científicas De Investigación
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide depends on its interaction with specific molecular targets. The sulfonated tyrosine residue can enhance binding affinity to certain receptors or enzymes, while the presence of D-amino acids can increase resistance to enzymatic degradation. The peptide may modulate signaling pathways by acting as an agonist or antagonist of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Aspartic acid-DL-Tyrosine-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: Lacks the sulfonation on tyrosine.
H-DL-Aspartic acid-DL-Tyrosine(SO3H)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine: Lacks the amide group at the C-terminus.
Uniqueness
The unique features of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide include the sulfonation of tyrosine, which can enhance its solubility and binding properties, and the presence of both D- and L-amino acids, which can affect its stability and biological activity.
Propiedades
IUPAC Name |
3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
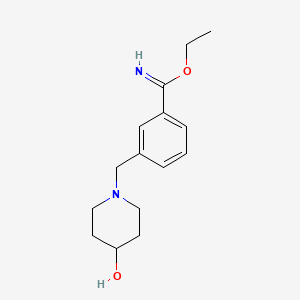

![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
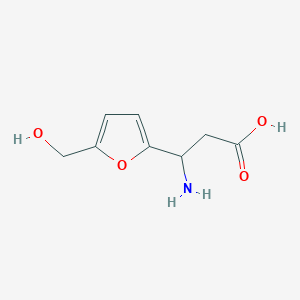
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
